molecular formula C16H15F3N4S B2895376 5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439112-28-4

5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2895376
CAS RN: 439112-28-4
M. Wt: 352.38
InChI Key: BKQAQAVMAYOMJS-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing a triazolo ring fused to a pyrimidine ring . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it. The exact structure would need to be confirmed using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include melting point, boiling point, density, molecular formula, molecular weight, and others .

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

Triazolopyrimidines have been studied for their molecular structures in different environments, highlighting their potential biological activity through coordination compounds. These compounds exhibit varied structural arrangements, including layered and network hydrogen-bonding interactions and π-π stacking interactions, which could be key in designing new materials or drugs with specific desired properties (Canfora et al., 2010).

Synthesis and Analgesic/Anti-inflammatory Evaluation

Triazolopyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies reveal the potential of these compounds in developing new therapeutic agents. The structure-activity relationship (SAR) analyses suggest that modifications to the triazolopyrimidine core could enhance these properties, indicating a pathway for the development of novel analgesics and anti-inflammatory drugs (Shaaban et al., 2008).

Antimicrobial and Antifungal Activities

Research into triazolopyrimidine derivatives has also shown that some compounds exhibit significant antimicrobial and antifungal activities. These findings open up possibilities for the use of triazolopyrimidine-based compounds in treating infections and as potential leads for the development of new antimicrobial and antifungal agents (Mabkhot et al., 2016).

Applications in Pharmaceutics and Agrochemistry

The triazolopyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This diversity underlines the scaffold's versatility in drug discovery and development. The presence of triazolopyrimidine in several clinical trials and marketed drugs further validates its significance in medicinal chemistry (Merugu et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some triazolopyrimidines are known to have antimicrobial activity, and their mechanism of action often involves interaction with bacterial proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, development of more efficient synthesis methods, and investigation of its potential uses in various applications .

properties

IUPAC Name

5,7-dimethyl-2-methylsulfanyl-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4S/c1-9-13(8-11-5-4-6-12(7-11)16(17,18)19)10(2)23-14(20-9)21-15(22-23)24-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQAQAVMAYOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SC)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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